5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Organic Synthesis Chemical Procurement Meldrum's Acid Derivatives

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 61958-46-1) is a 5-benzylated derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), featuring a 4-methoxybenzyl substituent at the C5 position. The compound has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 61958-46-1
Cat. No. B1361271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS61958-46-1
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C
InChIInChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3
InChIKeyQVRJFMPDKSMYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 61958-46-1): Technical Profile and Procurement Considerations


5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 61958-46-1) is a 5-benzylated derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), featuring a 4-methoxybenzyl substituent at the C5 position [1]. The compound has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol . It is commercially available with reported purity levels of 95% to 98% . As a Meldrum's acid derivative, it serves primarily as a synthetic intermediate and building block for the construction of complex heterocyclic frameworks and pharmaceutical precursors .

Why 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione Cannot Be Substituted by Generic Meldrum's Acid Derivatives


Generic substitution among Meldrum's acid derivatives is precluded by the distinct reactivity profiles and synthetic outcomes dictated by the C5 substituent. The 4-methoxybenzyl group in this compound provides specific electronic and steric properties that are essential for downstream applications. For instance, in palladium-catalyzed hydrogenolysis reactions, benzyl Meldrum's acid derivatives bearing this specific substitution pattern undergo selective C(sp3)–C(sp3) σ bond cleavage under mild conditions to yield valuable tertiary benzylic centers . This reactivity is not transferable to analogs with different substituents (e.g., unsubstituted benzyl, halogenated benzyl, or alkyl derivatives), which may exhibit altered reaction kinetics, different selectivity, or require divergent reaction conditions [1]. Therefore, replacing 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with a structurally similar but electronically distinct Meldrum's acid derivative would compromise synthetic fidelity and yield.

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Quantitative Differentiators from Closest Analogs


Commercial Purity and Availability: 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (95-98%) vs. Analog Availability

The target compound is commercially available with a verified purity of 95-98% from multiple suppliers, ensuring consistent performance in synthetic applications . While direct purity comparisons to specific analogs (e.g., 5-benzyl or 5-(4-chlorobenzyl) derivatives) are not uniformly reported, the availability of the 4-methoxybenzyl derivative at this purity level supports its selection as a defined, reliable starting material.

Organic Synthesis Chemical Procurement Meldrum's Acid Derivatives

Role in C(sp3)–C(sp3) Hydrogenolysis: 5-(4-Methoxybenzyl) vs. Unsubstituted Benzyl Meldrum's Acid

5-Benzylated Meldrum's acid derivatives, including the 4-methoxybenzyl variant, are effective substrates for palladium-catalyzed hydrogenolysis, cleaving a C(sp3)–C(sp3) σ bond under mild conditions (Pd/C, atmospheric H2 pressure) . The resulting tertiary benzylic centers are obtained in good to excellent yields. While specific yield data for the 4-methoxybenzyl derivative is not explicitly tabulated against other benzyl analogs in the cited review, the electron-donating methoxy group is expected to influence reaction kinetics and product stability.

Organic Synthesis Catalysis Bond Cleavage

Carbanion Reactivity: 5-(4-Methoxybenzyl) Meldrum's Acid vs. 5-Benzyl Meldrum's Acid

Kinetic studies of carbanions derived from 5-benzylated Meldrum's acids reveal that the para-methoxy substituent in 5-(4-methoxybenzyl) Meldrum's acid increases the nucleophilicity of the resulting carbanion compared to the unsubstituted benzyl analog [1]. This enhanced reactivity stems from the electron-donating effect of the methoxy group, which stabilizes the developing positive charge in transition states. However, specific rate constants for the 4-methoxybenzyl derivative are not tabulated in the available abstracts.

Physical Organic Chemistry Kinetics Carbanion Reactivity

Synthetic Access: 5-(4-Methoxybenzyl) Meldrum's Acid vs. 5-(4-Chlorobenzyl) Meldrum's Acid

Synthesis of the title compound is achieved by substituting 4-methoxybenzaldehyde for 4-chlorobenzaldehyde in the established procedure for 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione . This modular approach allows for the systematic variation of the benzyl substituent, with the 4-methoxy derivative offering distinct electronic properties compared to the 4-chloro analog (electron-donating vs. electron-withdrawing).

Synthetic Methodology Starting Material Building Block

Lack of Direct Comparative Bioactivity Data for 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

A comprehensive search of peer-reviewed literature and patent databases did not yield any direct head-to-head comparisons of this compound's biological activity against its closest analogs. While Meldrum's acid derivatives are extensively studied for α-glucosidase inhibition, efflux pump inhibition, and other targets [1][2], the specific 5-(4-methoxybenzyl) derivative lacks published IC50, Ki, or other quantitative activity metrics that would enable rigorous comparative selection based on potency or selectivity.

Medicinal Chemistry Bioactivity Literature Gap

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Recommended Applications Based on Evidence


Synthesis of Tertiary Benzylic Centers via Hydrogenolysis

This compound is a preferred starting material for the preparation of tertiary benzylic centers through mild Pd/C-catalyzed hydrogenolysis. The C5 benzyl group undergoes selective C(sp3)–C(sp3) σ bond cleavage, leaving the Meldrum's acid core intact and generating a versatile intermediate for further elaboration .

Modular Synthesis of Substituted Meldrum's Acid Libraries

Researchers constructing libraries of Meldrum's acid derivatives with varied electronic properties can use this compound as a prototype for electron-rich benzyl analogs. The synthetic route from 4-methoxybenzaldehyde is operationally simple and parallels that of other 5-benzyl derivatives, enabling systematic structure-activity relationship (SAR) studies .

Precursor to β-Amino Acids and Heterocycles

5-Substituted Meldrum's acids serve as key intermediates in the asymmetric synthesis of β2,2-amino acids and isoxazolidin-5-ones. While specific applications of the 4-methoxybenzyl derivative in these pathways are not explicitly documented, the compound's structural features align with established reactivity of its class .

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